9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-
描述
Structural Significance in Purine Derivative Chemistry
The molecular formula C₁₅H₁₃N₅O₄ (molecular weight 327.29 g/mol) features three critical components:
- Purine Core : A bicyclic system of fused pyrimidine and imidazole rings, enabling hydrogen bonding and π-stacking interactions with biological targets.
- Cbz-Protected Amino Group : The 6-position substituent, [(phenylmethoxy)carbonyl]amino , serves as a protective moiety for amine functionalities during solid-phase peptide synthesis (SPPS) and nucleoside modifications.
- Acetic Acid Side Chain : A carboxylic acid group at the 9-position enhances solubility and facilitates conjugation to polymers, peptides, or fluorescent probes.
Table 1: Structural Comparison with Related Purine Derivatives
The Cbz group’s orthogonality in protection strategies allows selective deprotection under mild hydrogenolysis conditions, making this compound valuable in multi-step syntheses. Meanwhile, the acetic acid moiety enables covalent attachment to resins or biomolecules, as demonstrated in the preparation of acyclic nucleoside libraries.
Historical Context of Substituted Purine Analog Development
The synthesis of substituted purines dates to Emil Fischer’s pioneering work in the late 19th century, but strategic modifications like Cbz protection emerged in the 1980s with advances in peptide chemistry. Key milestones include:
- 1980s : Introduction of Cbz groups for amine protection in purine derivatives to prevent unwanted side reactions during oligonucleotide synthesis.
- 2000s : Development of acetic acid-functionalized purines for prodrug strategies, enhancing cellular uptake of antiviral agents.
- 2010s–Present : Utilization of this compound in synthesizing fluorescent probes for DNA repair enzyme studies.
Table 2: Milestones in Purine Derivative Functionalization
These advancements underscore the compound’s role in bridging traditional nucleoside chemistry with modern bioconjugation techniques.
Research Objectives and Knowledge Gaps
Current research focuses on three objectives:
- Synthetic Optimization : Improving yields in multi-step protocols, particularly in coupling reactions involving HATU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).
- Biological Mechanism Elucidation : Mapping interactions with kinases and polymerases using X-ray crystallography.
- Material Science Applications : Developing purine-based metal-organic frameworks (MOFs) for catalytic applications.
Critical knowledge gaps include:
- Structure-Activity Relationships (SAR) : Limited data on how Cbz group stereoelectronics influence target binding.
- Scalability : Challenges in large-scale production due to sensitive carbamate linkages.
- Alternative Protecting Groups : Exploring photolabile or enzymatically cleavable alternatives to Cbz for in vivo applications.
Ongoing studies aim to address these gaps through computational modeling and green chemistry approaches.
属性
IUPAC Name |
2-[6-(phenylmethoxycarbonylamino)purin-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-11(22)6-20-9-18-12-13(16-8-17-14(12)20)19-15(23)24-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,21,22)(H,16,17,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOVBYTWJJUTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573163 | |
| Record name | (6-{[(Benzyloxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149376-67-0 | |
| Record name | (6-{[(Benzyloxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
Chemical Structure and Properties
9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- is a synthetic purine derivative with the molecular formula and a CAS number of 149376-67-0. The compound features a purine base structure, which is significant in various biological activities, particularly in medicinal chemistry.
The biological activity of 9H-Purine-9-acetic acid derivatives is primarily attributed to their interaction with various biological targets, including enzymes and receptors involved in cell signaling and proliferation. The presence of the amino group and the carbonyl moiety enhances its potential as an inhibitor for certain kinases and other enzymes involved in cancer progression.
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, flavopiridol, a related compound, acts by blocking the ATP binding site of CDKs, thereby inhibiting their activity and leading to antiproliferative effects in cancer cells .
- Anticancer Properties : The structural similarity to ATP allows these purine derivatives to compete for binding sites on kinases. This competitive inhibition has been linked to reduced tumor growth in various cancer models .
- Selectivity for Tumor Cells : Some studies indicate that modifications in the structure can enhance selectivity towards tumor cells over normal cells. For example, the introduction of specific substituents has been shown to improve the selectivity and efficacy against cancerous tissues .
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that 9H-Purine-9-acetic acid derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of tests showed IC50 values ranging from nanomolar to low micromolar concentrations against T-cell malignancies, indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : Research has highlighted that modifications at specific positions on the purine ring can drastically alter biological activity. For example, substituting different functional groups at the 6-position has been associated with enhanced kinase inhibition and improved anticancer efficacy .
- Bioisosterism : The concept of bioisosterism plays a crucial role in the design of these compounds. By replacing certain functional groups with bioisosteric counterparts, researchers aim to retain or enhance biological activity while improving pharmacokinetic properties .
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Activity |
|---|---|---|---|---|
| Compound A | CDK-1 | 0.021 | CCRF-CEM | High |
| Compound B | CDK-2 | 0.022 | MOLT-4 | High |
| Compound C | PNP | 0.025 | Jurkat | Moderate |
| Compound D | PIM-1 | 0.031 | HeLa S3 | Low |
科学研究应用
Introduction to 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-
9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- is a complex organic compound belonging to the purine family, characterized by its unique molecular structure and diverse applications in scientific research. With a molecular formula of and a molecular weight of approximately 327.29 g/mol, this compound features a purine base modified with an acetic acid moiety and a phenylmethoxycarbonyl group, enhancing its solubility and biological activity compared to other purine derivatives.
Enzymatic Inhibition
Research indicates that 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- acts as an inhibitor in various enzymatic pathways. Its structural similarity to natural nucleotides allows it to interact with enzymes involved in nucleic acid metabolism. Preliminary studies have shown its potential applications in cancer therapy due to its ability to inhibit cell proliferation in specific cancer cell lines.
Cellular Signaling
The compound's effects on cellular signaling pathways are also under investigation, which may reveal additional therapeutic potentials. Molecular docking simulations suggest promising binding affinities for specific target enzymes involved in nucleotide metabolism, indicating its potential role in drug design.
Case Studies
- Cancer Therapeutics : Initial studies demonstrated that 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- inhibited the growth of certain cancer cell lines, suggesting its utility in developing novel anticancer agents.
- Enzyme Interaction Studies : Research has focused on the binding interactions between this compound and various biological macromolecules, including proteins and nucleic acids, highlighting its potential as a lead compound for further drug development.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Hydrolysis | Hydrolysis of the acetic acid group under acidic conditions |
| Cross-Coupling | Reactions with carbonyl derivatives using samarium(II) iodide |
化学反应分析
Hydrolysis Reactions
The compound undergoes hydrolysis at both the acetic acid moiety and the carbamate-protected amino group:
Acetic Acid Ester Hydrolysis
Under basic conditions (e.g., alkoxide treatment), the N9-linked acetic acid ester is hydrolyzed to yield a carboxylic acid derivative. For example:
This reaction is critical for generating intermediates in peptide nucleic acid (PNA) synthesis .
Carbamate Group Hydrolysis
The phenylmethoxycarbonyl (Cbz) group on the 6-amino position is cleaved under acidic or hydrogenolytic conditions, releasing the free amino group:
This deprotection step enables further functionalization in nucleoside analog synthesis .
Nucleophilic Substitutions
The purine core participates in electrophilic aromatic substitutions, particularly at the 2- and 6-positions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| 6-Halo to Carbonyl | Alkoxide of 3-hydroxypropionitrile | 6-Keto derivative | |
| 2-Amino Carbamation | Phosgene or triphosgene | 2-Isocyanato intermediate → Carbamate |
Example : Conversion of a 6-chloro substituent to a carbonyl group occurs via alkoxide-mediated nucleophilic displacement, enabling access to guanine-like derivatives .
Cross-Coupling and Functionalization
The compound serves as a precursor in metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
The 6-position reacts with aryl boronic acids under palladium catalysis to form biaryl purines:
This method diversifies the purine scaffold for structure-activity relationship studies .
Alkylation at N9
The acetic acid sidechain undergoes alkylation with halogenated esters, forming prodrug derivatives with enhanced bioavailability .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and phenylmethyl alcohol .
-
pH Sensitivity : Stable in neutral conditions but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) environments .
Comparative Reactivity with Analogues
| Derivative | Key Functional Group | Reactivity |
|---|---|---|
| 9H-Purine-9-acetic acid | Unprotected acetic acid | Prone to decarboxylation at high temps |
| 6-Chloro-9H-purine | Halo substituent | High electrophilicity at C6 |
| 6-Benzyloxycarbonylamino-9H-purine | Cbz-protected amino | Selective deprotection under H₂/Pd-C |
相似化合物的比较
Key Characteristics :
- Molecular Formula : C₁₅H₁₃N₅O₄ (calculated molecular weight: ~327 g/mol).
- Functional Groups: The CBz group ([(phenylmethoxy)carbonyl]amino) acts as a protective moiety for amines, while the acetic acid chain facilitates conjugation with other molecules .
Structural Analogues
6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid
- Synonyms: Benzhydryloxycarbonylamino-purine acetic acid .
- Molecular Formula : C₂₆H₂₁N₅O₄ (molecular weight: ~467 g/mol).
- Key Differences: The diphenylmethoxy (Bhoc) group replaces CBz, increasing steric bulk and altering deprotection conditions (Bhoc requires acidic cleavage vs. CBz’s hydrogenolysis) . Higher molecular weight reduces solubility in polar solvents compared to the CBz analogue .
9H-Purine-9-acetic acid, 2-amino-6-(phenylmethoxy)-
- CAS : 149411-94-9.
- Molecular Formula : C₁₄H₁₃N₅O₃ (molecular weight: ~299 g/mol).
- Key Differences: Position 6 has a phenylmethoxy group instead of CBz, eliminating the carbonyl linkage. The amino group at position 2 enhances nucleophilicity, making it reactive in coupling reactions without requiring deprotection .
Fmoc-Protected Analogues
- Example: 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid.
- Key Differences :
Physicochemical Properties
| Property | CBz-Purine | Bhoc-Purine | 2-Amino-6-(PhO)-Purine |
|---|---|---|---|
| Molecular Weight | ~327 g/mol | ~467 g/mol | ~299 g/mol |
| Solubility | Moderate in DMSO | Low in polar solvents | High in water |
| Stability | Stable to bases | Acid-sensitive | Air-stable |
准备方法
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- typically involves:
- Protection of the exocyclic amino group at the 6-position of the purine ring with a benzyloxycarbonyl (CBZ) group.
- Coupling of the purine acetic acid moiety with appropriate amino acid or alcohol derivatives.
- Selective hydrolysis or deprotection steps to achieve the desired intermediate or final compound.
This synthetic approach leverages the stability of the CBZ group under various reaction conditions and its facile removal by catalytic hydrogenation or amine treatment.
Detailed Preparation Steps and Conditions
Step 1: Formation of N-CBZ Protected Purine Derivative
- The amino group at position 6 of the purine ring is protected by reaction with benzyloxycarbonyl chloride or related reagents, forming the N-CBZ derivative.
- This step is typically conducted in an organic solvent such as dichloromethane.
- The reaction is catalyzed or promoted by bases such as triethylamine or dimethyl amino pyridine (DMAP) to facilitate carbamate formation.
- Stirring at room temperature (approximately 25°C) for several hours (up to 12 hours) ensures complete conversion.
Step 2: Coupling with Acetic Acid Derivative
- The protected purine is coupled with an acetic acid derivative (e.g., 9H-purine-9-acetic acid) using coupling agents like dicyclohexylcarbodiimide (DCC).
- The reaction is performed in dichloromethane or dimethylformamide (DMF) as solvent.
- DMAP is added as a catalyst to enhance the coupling efficiency.
- Reaction temperature is maintained at 25°C, with stirring for 3-4 hours.
- This step yields the ester or amide intermediate with the CBZ-protected amino group intact.
Step 3: Purification and Isolation
- After coupling, the reaction mixture is filtered to remove dicyclohexylurea byproduct, often using diatomaceous earth filters (e.g., Hyflo).
- The filtrate is concentrated under vacuum to remove solvents like DMF.
- The residue is dissolved in isopropyl alcohol and hexane is added to induce precipitation.
- The precipitate is filtered, washed with hexane, and dried under vacuum at 50°C.
- Typical yields reported are in the range of 60-70% for this step.
Step 4: Selective Deprotection (if required)
- The CBZ group can be selectively removed by catalytic hydrogenation using palladium on carbon or palladium hydroxide on carbon catalysts.
- Hydrogen gas is bubbled through the reaction mixture at 25-30°C for 4-5 hours, under hydrogen pressure below 50 psi.
- Alternatively, amine treatment (e.g., piperidine) at room temperature for 24-48 hours can effect deprotection.
- The product is then purified by recrystallization from isopropyl alcohol and hexane mixtures.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. CBZ Protection | Benzyloxycarbonyl chloride, triethylamine, DMAP | Dichloromethane | 25°C | 12 hours | ~85 | Formation of N-CBZ purine derivative |
| 2. Coupling | Dicyclohexylcarbodiimide, DMAP | Dichloromethane/DMF | 25°C | 3-4 hours | 60-70 | Coupling with acetic acid derivative |
| 3. Purification | Filtration, vacuum concentration, precipitation | Isopropyl alcohol, hexane | 25°C | 1-2 hours | - | Isolation of intermediate |
| 4. Deprotection | Pd/C catalyst, H2 gas or piperidine | Isopropyl alcohol | 25-30°C | 4-48 hours | 70-80 | Removal of CBZ protecting group |
常见问题
Basic Question: What are the key synthetic strategies for introducing the [(phenylmethoxy)carbonyl]amino group at the 6-position of the purine core?
Answer:
The 6-position of the purine ring is nucleophilic, allowing substitution reactions. A common method involves coupling 6-chloropurine derivatives with benzyloxycarbonyl (Cbz)-protected amines under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions). For example, substituting 6-chloro-9H-purine with a Cbz-protected amine requires a boronic acid derivative of the amine, K₂CO₃ as a base, and Pd(PPh₃)₄ as a catalyst in toluene under reflux . Post-reaction purification via column chromatography (EtOAc/hexane gradients) is critical to isolate the product.
Basic Question: How does the Fmoc-like [(phenylmethoxy)carbonyl] group influence the stability and reactivity of the purine derivative?
Answer:
The [(phenylmethoxy)carbonyl] group acts as a protective moiety for the amino group, enhancing solubility in organic solvents during synthesis. Unlike Fmoc (fluorenylmethoxycarbonyl), this group lacks UV-active fluorene, complicating real-time monitoring via HPLC. Stability tests under basic conditions (e.g., piperidine) are essential to confirm resistance to premature deprotection. Comparative studies with Fmoc-protected purines suggest similar stability in acidic media but potential variability in coupling efficiency .
Advanced Question: How can researchers optimize regioselectivity during substitution at the 6-position of the purine scaffold?
Answer:
Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., DBU) or coordinating solvents (e.g., DMF) can direct substitution to the 6-position over the 2- or 8-positions. Computational modeling (DFT studies) of transition states helps predict reactivity. For example, Pd-mediated cross-coupling with sterically hindered boronic acids improves selectivity . Post-reaction NMR analysis (¹H and ¹³C) is critical to confirm regiochemical fidelity .
Advanced Question: What analytical techniques are recommended for resolving contradictions in spectral data (e.g., NMR discrepancies)?
Answer:
Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or diastereomer formation. High-resolution mass spectrometry (HRMS) validates molecular weight, while 2D NMR (COSY, HSQC) clarifies connectivity. For tautomerism (common in purines), variable-temperature NMR or X-ray crystallography provides definitive structural evidence . Comparative analysis with literature data for analogous compounds (e.g., 6-substituted purines) is advised .
Basic Question: What purification methods are effective for isolating 9H-Purine-9-acetic acid derivatives?
Answer:
Column chromatography using silica gel with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. Recrystallization from ethanol/water mixtures enhances purity, monitored by TLC (UV detection at 254 nm) .
Advanced Question: How can researchers address low coupling efficiency during peptide conjugation via the acetic acid moiety?
Answer:
Activation of the carboxylic acid group (e.g., using HATU or DCC with HOBt) is critical. Steric hindrance from the purine core may reduce reactivity; pre-activation at low temperatures (−20°C) or microwave-assisted coupling improves yields. Monitoring by LC-MS ensures real-time assessment of conjugation efficiency .
Basic Question: What are the primary applications of this compound in drug discovery?
Answer:
This purine derivative serves as a nucleoside analog in antiviral or anticancer agent development. The Cbz-protected amino group enables conjugation to peptide backbones for targeted delivery. In vitro studies on kinase inhibition or polymerase activity are typical first steps, followed by pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .
Advanced Question: How do reaction conditions (solvent, temperature) impact the stereochemical outcome of purine derivatives?
Answer:
Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring specific stereoisomers. Chiral catalysts (e.g., BINAP-Pd complexes) induce enantioselectivity during cross-coupling. For example, refluxing in THF with a chiral ligand yields enantiomerically enriched products, verified by chiral HPLC .
Basic Question: What stability tests are recommended for long-term storage of this compound?
Answer:
Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C, 25°C, 40°C), and light exposure. LC-MS identifies degradation products (e.g., deprotected amines or hydrolyzed esters). Lyophilization and storage under argon at −20°C in amber vials minimizes decomposition .
Advanced Question: How can computational methods aid in predicting the bioactivity of this purine derivative?
Answer:
Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases). QSAR (quantitative structure-activity relationship) analysis correlates substituent electronic properties (Hammett σ constants) with inhibitory potency. MD simulations assess binding stability over time, guiding synthetic prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
